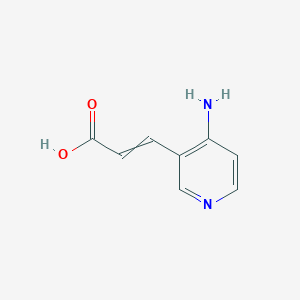

(E)-3-(4-aminopyridin-3-yl)acrylic acid

Description

A Hybrid of Two Key Scaffolds: Pyridine-Acrylic Acid and Aminopyridine

(E)-3-(4-aminopyridin-3-yl)acrylic acid is defined by its unique molecular architecture, which features two critical pharmacophores: a pyridine-acrylic acid and an aminopyridine. Pyridine-acrylic acid derivatives are a class of compounds recognized for their utility in polymer chemistry and materials science, often exhibiting interesting photophysical properties such as fluorescence. nih.govmdpi.com The acrylic acid moiety provides a versatile handle for polymerization and other chemical modifications.

Concurrently, the aminopyridine scaffold is a well-established "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. researchgate.netnih.gov Aminopyridines are known to serve as key building blocks in the development of kinase inhibitors and other therapeutic agents due to their hydrogen bonding capabilities and ability to interact with biological targets. researchgate.net The fusion of these two scaffolds in this compound suggests a molecule with the potential for a diverse range of applications, from drug discovery to the development of advanced materials.

A Framework for Advanced Organic Synthesis

The structure of this compound presents multiple opportunities for advanced organic synthesis. The acrylic acid portion, with its reactive double bond and carboxylic acid group, is amenable to a variety of chemical transformations, including esterification, amidation, and addition reactions. These modifications can be used to tune the molecule's physical and biological properties.

Furthermore, the aminopyridine ring offers sites for substitution, allowing for the introduction of additional functional groups that can modulate the compound's electronic properties and steric profile. A patented process for the preparation of 4-aminopyridines involves the reaction of a 4-substituted pyridine (B92270) with acrylic acid to form a betaine (B1666868) intermediate, which is subsequently converted to the desired aminopyridine. google.com This suggests a potential synthetic pathway for this compound and its derivatives. The synthesis of structurally related aminopyridine-2(1H)-ones has also been explored, highlighting the synthetic accessibility of this class of compounds. nih.gov

Current Research Trajectories and Underexplored Aspects

While the parent scaffolds of this compound have been extensively studied, the compound itself remains a relatively underexplored area of chemical research. Current research on related compounds provides a roadmap for potential future investigations. For instance, the incorporation of pyridine and acrylic acid moieties into polymers has been shown to yield materials with enhanced thermal stability and strong blue fluorescence. nih.govmdpi.com This suggests that this compound could serve as a valuable monomer in the creation of novel functional polymers.

The biological activities of aminopyridines and their derivatives are a major focus of current research, with studies demonstrating their potential as antimicrobial and anticancer agents. mdpi.comresearchgate.net The specific biological profile of this compound, however, has yet to be thoroughly investigated. Its structural similarity to known biologically active molecules indicates that it could be a promising candidate for screening in various disease models. The development of efficient synthetic routes to this and related compounds is a critical first step in unlocking their full potential. researchgate.net

Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H8N2O2 | chemsrc.com |

| Molecular Weight | 164.16 g/mol | chemsrc.com |

| CAS Number | 773131-96-7 | chemsrc.com |

| Boiling Point | 416.2°C at 760 mmHg | chemsrc.com |

| Density | 1.361 g/cm³ | chemsrc.com |

| Flash Point | 205.5°C | chemsrc.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-(4-aminopyridin-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H8N2O2/c9-7-3-4-10-5-6(7)1-2-8(11)12/h1-5H,(H2,9,10)(H,11,12) |

InChI Key |

DVXPOYXSNKWPOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1N)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for E 3 4 Aminopyridin 3 Yl Acrylic Acid and Its Functionalized Analogs

Retrosynthetic Approaches to the (E)-3-(4-aminopyridin-3-yl)acrylic acid Carbon Skeleton

Retrosynthetic analysis, a technique for planning a synthesis by working backward from the target molecule, provides several logical pathways to this compound. lkouniv.ac.inrnlkwc.ac.inslideshare.netslideshare.net The primary disconnections focus on the formation of the acrylic acid side chain and the functionalization of the pyridine (B92270) ring.

A key disconnection breaks the C-C double bond of the acrylic acid moiety, leading to two primary synthons: a 4-aminopyridine-3-carbaldehyde equivalent and a two-carbon unit corresponding to the remainder of the acrylic acid. This suggests olefination reactions, such as the Knoevenagel or Wittig reactions, as potential synthetic routes.

Another retrosynthetic approach involves disconnecting the C-C single bond between the pyridine ring and the acrylic acid side chain. This points towards cross-coupling reactions, where a halogenated 4-aminopyridine (B3432731) is coupled with an acrylate (B77674) or an equivalent three-carbon synthon.

Functional group interconversion (FGI) is also a valuable strategy. rnlkwc.ac.in For instance, the amino group on the pyridine ring could be introduced at a later stage of the synthesis from a precursor like a nitro or cyano group. Similarly, the carboxylic acid could be generated via hydrolysis of an ester or nitrile.

These retrosynthetic strategies are summarized in the following table:

| Disconnection Strategy | Key Intermediates/Synthons | Corresponding Forward Reaction |

| C=C bond disconnection | 4-aminopyridine-3-carbaldehyde, Malonic acid or its equivalent | Knoevenagel Condensation |

| C-C bond disconnection | 3-halo-4-aminopyridine, Acrylate ester | Heck Reaction |

| Functional Group Interconversion (FGI) | 4-nitro or 4-cyano-3-substituted pyridine | Reduction of nitro/cyano group |

| Functional Group Interconversion (FGI) | Ethyl (E)-3-(4-aminopyridin-3-yl)acrylate | Ester hydrolysis |

Direct and Convergent Synthetic Routes to this compound

Based on the retrosynthetic analysis, several direct and convergent synthetic routes have been developed to access this compound and its analogs.

The Knoevenagel condensation is a widely employed method for the synthesis of α,β-unsaturated acids. jmcs.org.mxresearchgate.net This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. For the synthesis of this compound, 4-aminopyridine-3-carbaldehyde is reacted with malonic acid. nih.gov The reaction is often catalyzed by a mixture of pyridine and piperidine (B6355638) and may be carried out in a suitable solvent or under solvent-free conditions. researchgate.netnih.gov The reaction proceeds via the formation of a stable intermediate, which upon decarboxylation, yields the desired acrylic acid. nih.govresearchgate.net

A plausible mechanism involves the deprotonation of malonic acid by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the final product. nih.gov The use of microwave irradiation has been shown to accelerate the rate of similar Knoevenagel condensations. researchgate.net

Transition metal-catalyzed cross-coupling reactions, particularly the Heck reaction, offer a powerful method for forming carbon-carbon bonds. organic-chemistry.orgthieme-connect.de The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a 3-halo-4-aminopyridine (e.g., 3-bromo-4-aminopyridine) with acrylic acid or an acrylate ester. researchgate.net

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by insertion of the alkene into the palladium-aryl bond. Subsequent β-hydride elimination regenerates the catalyst and releases the desired product. organic-chemistry.org The Heck reaction is known for its high trans selectivity, which is beneficial for obtaining the desired E-isomer of the acrylic acid. organic-chemistry.org Various palladium catalysts and reaction conditions have been developed to optimize the yield and selectivity of the Heck reaction. organic-chemistry.orgresearchgate.netmdpi.comorganic-chemistry.org

The following table summarizes representative conditions for the Heck reaction:

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| Aryl Bromide | Acrylic Acid | Pd Nanoparticles | Not specified | Water | Not specified | Not specified | researchgate.net |

| Iodobenzene | Eugenol | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | Not specified | Not specified | nih.gov |

| Aryl Halides | Alkenes | PdCl₂(dppf) | Not specified | THF | Not specified | 70% | mdpi.com |

Multi-step synthetic sequences provide a versatile approach to this compound, allowing for the introduction of various functional groups. nih.gov These routes often start from readily available pyridine derivatives and involve a series of transformations to build the target molecule.

One such pathway could begin with a substituted nicotinic acid or its derivative. For example, a 4-chloronicotinic acid could be a starting point. The chloro group can be displaced by an amine to introduce the 4-amino substituent. The carboxylic acid at the 3-position can then be transformed into an aldehyde, which can subsequently undergo a Knoevenagel condensation as described previously.

Alternatively, a synthesis could involve the construction of the acrylic acid side chain on a pre-functionalized pyridine ring. For instance, a 4-aminonicotinamide could be subjected to a series of reactions to extend the side chain and form the double bond. A common final step in many of these multi-step syntheses is the hydrolysis of an ester precursor, such as ethyl (E)-3-(4-aminopyridin-3-yl)acrylate, to the corresponding carboxylic acid using a base like lithium hydroxide. chemicalbook.com

A general synthetic scheme could involve:

Amidation: Conversion of a carboxylic acid to an amide.

Reduction: Reduction of the amide or another functional group to an aldehyde.

Olefination: Formation of the acrylic acid side chain.

Hydrolysis: Conversion of an ester to the final carboxylic acid. chemicalbook.com

Stereochemical Control in this compound Synthesis: Achieving E-Isomer Selectivity

Achieving high selectivity for the E-isomer of the double bond is a critical aspect of the synthesis of this compound. Both the Knoevenagel condensation and the Heck reaction generally favor the formation of the more thermodynamically stable E-isomer.

In the Knoevenagel condensation , the stereochemical outcome is often controlled by the reaction conditions. The use of certain catalysts and solvents can influence the E/Z ratio. For many pyridylacrylic acids, the E-isomer is the major product due to steric hindrance in the transition state leading to the Z-isomer. nih.gov

The Heck reaction is well-known for its excellent trans (E) selectivity. organic-chemistry.org This selectivity arises from the syn-addition of the aryl-palladium species to the alkene, followed by a syn-elimination of the palladium hydride. This mechanistic pathway inherently leads to the formation of the E-product.

In cases where a mixture of isomers is obtained, purification techniques such as recrystallization or chromatography can be employed to isolate the desired E-isomer.

Sustainable and Scalable Synthetic Protocols for this compound

The development of sustainable and scalable synthetic protocols is crucial for the practical application of this compound. Green chemistry principles are increasingly being applied to organic synthesis to minimize environmental impact and improve efficiency. nih.gov

For the Knoevenagel condensation , solvent-free conditions or the use of environmentally benign solvents like water or ethanol (B145695) can significantly improve the sustainability of the process. researchgate.netmdpi.com The use of heterogeneous catalysts that can be easily recovered and reused also contributes to a greener synthesis. nih.gov

In Heck reactions , recent advancements have focused on the use of phosphine-free palladium catalysts, which are often more stable and less toxic. organic-chemistry.org Conducting these reactions in aqueous media or using recyclable catalytic systems are also areas of active research. organic-chemistry.org

The following table highlights some green chemistry approaches applicable to the synthesis:

| Synthetic Step | Green Chemistry Approach | Benefit |

| Knoevenagel Condensation | Solvent-free reaction | Reduced solvent waste |

| Knoevenagel Condensation | Use of heterogeneous catalysts | Catalyst recyclability |

| Heck Reaction | Use of phosphine-free catalysts | Reduced toxicity and cost |

| Heck Reaction | Reaction in aqueous media | Reduced use of organic solvents |

| Overall Process | One-pot synthesis | Increased efficiency, reduced waste |

Advanced Spectroscopic and Structural Elucidation of E 3 4 Aminopyridin 3 Yl Acrylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Assignments

High-resolution ¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure of (E)-3-(4-aminopyridin-3-yl)acrylic acid.

¹H NMR: The proton spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons on the pyridine (B92270) ring would appear as doublets or singlets in the aromatic region. The vinyl protons of the acrylic acid moiety would exhibit characteristic coupling constants for the trans (E) configuration, typically in the range of 15-18 Hz. The amino group protons and the carboxylic acid proton would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 spectrum would provide a count of the unique carbon atoms. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum (typically 165-185 ppm). The carbons of the pyridine ring and the double bond would appear in the 100-160 ppm range.

A representative, though hypothetical, data table is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H2 | Value | Value |

| Pyridine-H5 | Value | Value |

| Pyridine-H6 | Value | Value |

| Vinyl-Hα | Value | Value |

| Vinyl-Hβ | Value | Value |

| -NH₂ | Value | - |

| -COOH | Value | Value (Carbonyl) |

| Pyridine-C3 | - | Value |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Fingerprinting

FTIR and Raman spectroscopy provide information on the vibrational modes of the molecule, corresponding to specific functional groups.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=C and C=N stretching vibrations from the vinyl group and pyridine ring (1500-1650 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The symmetric vibrations, particularly the C=C double bond, would be expected to show a strong Raman signal.

Table 2: Expected Vibrational Modes

| Functional Group | Expected FTIR Band (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Value |

| O-H Stretch (Acid) | 2500-3300 (broad) | Value |

| C=O Stretch (Acid) | ~1700 | Value |

| C=C Stretch (Vinyl) | ~1640 | Value (strong) |

| C=N/C=C (Pyridine) | 1500-1600 | Value |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

HRMS would be used to determine the exact mass of the molecule with high precision, which in turn confirms its elemental formula (C₈H₈N₂O₂). The measured mass would be compared to the calculated theoretical mass. The molecular weight of this compound is 164.16 g/mol . chemsrc.comsigmaaldrich.com HRMS would provide a value with several decimal places of accuracy (e.g., 164.0590, the calculated exact mass). chemsrc.com

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would confirm the (E)-stereochemistry of the double bond and reveal how the molecules arrange themselves in the crystal lattice.

The structure would likely be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (-OH) and acceptor (C=O). The aminopyridine moiety provides a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (the pyridine nitrogen). These interactions would likely lead to the formation of complex supramolecular architectures, such as chains or sheets. Additionally, π-π stacking interactions between the aromatic pyridine rings could play a role in stabilizing the crystal packing.

This analysis would reveal the planarity of the molecule. It would be expected that the acrylic acid group and the pyridine ring would be nearly coplanar to maximize conjugation. The analysis would provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystalline state.

Computational Chemistry and Theoretical Investigations of E 3 4 Aminopyridin 3 Yl Acrylic Acid

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (E)-3-(4-aminopyridin-3-yl)acrylic acid, DFT calculations can provide valuable insights into its geometry, electronic properties, and spectroscopic behavior.

Electronic Structure and Reactivity:

The electronic properties of this compound are governed by the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing acrylic acid group (-CH=CH-COOH) on the pyridine (B92270) ring. The amino group increases the electron density on the pyridine ring, particularly at the ortho and para positions, enhancing its nucleophilicity. Conversely, the acrylic acid group, with its conjugated system and carboxylic acid functionality, acts as an electron-withdrawing group.

DFT calculations on substituted pyridines have shown that amino groups enhance the nucleophilic character of the pyridine nitrogen. ias.ac.in This suggests that the nitrogen atom in the pyridine ring of the title compound would be a primary site for electrophilic attack or protonation. The distribution of frontier molecular orbitals (HOMO and LUMO) would further elucidate the reactive sites. The HOMO is expected to be localized primarily on the aminopyridine moiety, while the LUMO would likely be distributed over the acrylic acid side chain. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties:

DFT calculations are also instrumental in predicting spectroscopic properties such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies, one can assign the characteristic peaks in the experimental IR and Raman spectra to specific vibrational modes of the molecule. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Illustrative DFT-Calculated Parameters

While specific experimental or calculated data for this compound is scarce, the following table presents hypothetical yet realistic DFT-calculated parameters based on studies of similar molecules. These values are for illustrative purposes to demonstrate the type of information that can be obtained from DFT studies.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability; a higher value suggests greater reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability; a lower value suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical stability and electronic transitions; a larger gap implies higher stability. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and intermolecular interactions. |

| NBO Charge on Pyridine N | -0.65 e | Quantifies the electron density on the nitrogen atom, indicating its nucleophilicity. |

Molecular Dynamics Simulations: Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations can provide crucial information about its conformational preferences and behavior in different solvent environments.

Conformational Landscapes:

The presence of single bonds in the acrylic acid side chain allows for rotational freedom, leading to various possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation. Studies on acrylic acid and its derivatives have revealed a variety of reaction channels and mechanisms that are dependent on conformation. nih.govacs.org

Solvation Effects:

The behavior of this compound in a solvent, particularly water, is critical for many of its potential applications. MD simulations can explicitly model the interactions between the solute and solvent molecules. For instance, the amino and carboxylic acid groups are capable of forming hydrogen bonds with water molecules, which will significantly influence the molecule's solubility and conformational equilibrium. Simulations of similar molecules like poly(acrylic acid) have shown how ionic strength and the presence of other solutes can affect polymer conformation and aggregation. acs.orgrsc.org The hydration free energy, which can be calculated from simulations, is a key parameter for predicting solubility. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a particular property. acs.org

Rational Design of Derivatives:

Should this compound show promise in a particular application, such as a pharmaceutical or a material, QSAR can be a valuable tool for designing more potent or effective derivatives. By synthesizing and testing a series of related compounds, a QSAR model can be developed. This model would use molecular descriptors (numerical representations of chemical information) to correlate with the observed activity. These descriptors can be based on various molecular properties, including steric, electronic, and hydrophobic characteristics.

QSAR studies on pyridine derivatives have been successfully used to develop models for a range of biological activities. chemrevlett.comnih.govrsc.org For instance, a QSAR model for derivatives of this compound could guide the selection of substituents on the pyridine ring or modifications to the acrylic acid side chain to optimize a desired property.

Illustrative QSAR Descriptors

The following table provides examples of descriptors that would be relevant for a QSAR study of this compound derivatives.

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Distribution of electrons and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes. |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching. |

Reaction Mechanism Studies through Computational Pathways for this compound Transformations

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface of the reacting system. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction pathway.

For this compound, several types of transformations could be investigated computationally:

Reactions of the Acrylic Acid Side Chain: This could include studying the mechanism of esterification, amidation, or addition reactions across the double bond. Computational studies on the photochemistry of acrylic acid have shown a rich variety of reaction channels. nih.govacs.org

Reactions on the Pyridine Ring: The amino group can direct electrophilic substitution on the pyridine ring. Computational studies could predict the regioselectivity of such reactions.

Intramolecular Reactions: The proximity of the amino and carboxylic acid groups might allow for intramolecular cyclization reactions under certain conditions. Computational modeling could explore the feasibility and pathways of such transformations.

By understanding the reaction mechanisms at a molecular level, it is possible to optimize reaction conditions to favor the formation of desired products and minimize side reactions.

Chemical Reactivity and Derivatization Strategies for E 3 4 Aminopyridin 3 Yl Acrylic Acid

Reactions at the Carboxylic Acid Functionality: Esterification, Amidation, and Reduction

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and the reduction to alcohols.

Esterification and Amidation: Standard esterification and amidation reactions can be employed to modify the carboxylic acid group. These reactions typically involve the activation of the carboxylic acid, for example, by conversion to an acid chloride or through the use of coupling agents, followed by reaction with an alcohol or amine. The direct condensation of carboxylic acids with amines at high temperatures (typically above 160°C) is also a viable, albeit harsher, method for amide formation. youtube.com

Reduction: The reduction of the carboxylic acid to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids but can reduce more reactive derivatives like acid chlorides. chemistrysteps.comlibretexts.org The partial reduction of carboxylic acids to aldehydes is a more delicate transformation and often requires specialized reagents like lithium tri-tert-butoxyaluminum hydride for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters at low temperatures. libretexts.orgresearchgate.net An alternative approach involves the conversion of the carboxylic acid to a 2-pyridylthioester, which can then be reduced to the aldehyde using a nickel catalyst and a silane, or to the alcohol using sodium borohydride. rsc.org

Transformations Involving the C=C Double Bond: Conjugate Additions and Cycloadditions

The carbon-carbon double bond in the acrylic acid moiety is susceptible to both conjugate additions and cycloaddition reactions, providing pathways to more complex molecular architectures.

Conjugate Additions: The electron-withdrawing nature of the carboxylic acid group activates the C=C double bond for Michael (conjugate) additions. This allows for the introduction of a wide range of nucleophiles at the β-position to the carboxyl group.

Cycloadditions: The double bond can participate in various cycloaddition reactions. For instance, hetero-Diels-Alder reactions involving alkynes and various heterodienes can lead to the formation of dihydropyridines, which can then be aromatized to pyridines. youtube.com The reaction of 2-aminopyridines with cyclopropenones has also been reported as a type of cycloaddition. acs.org Furthermore, a one-pot, three-component cycloaddition strategy involving an amine nucleophile, a heteroaromatic aldehyde, and an alkene can lead to the formation of pyrrolidine-fused scaffolds. acs.org

Modifications of the Amino Group: Acylation, Sulfonamidation, and Urea (B33335) Formation

The exocyclic amino group on the pyridine (B92270) ring is a key site for functionalization, enabling the introduction of various substituents through acylation, sulfonamidation, and urea formation.

Acylation: The amino group can be readily acylated using acylating agents such as acetic anhydride. publish.csiro.ausemanticscholar.org The mechanism of acylation for 4-aminopyridine (B3432731) can proceed through a ring N-acetyl intermediate, which is a testament to the high reactivity of the ring nitrogen. publish.csiro.au However, direct acylation on the amino nitrogen is also a viable pathway. publish.csiro.au The choice of catalyst can influence the regioselectivity of acylation in molecules with multiple nitrogen atoms. acs.org

Sulfonamidation: The amino group can be converted to a sulfonamide through reaction with a sulfonyl chloride. An electrochemical oxidative coupling of amines and thiols presents a modern approach to sulfonamide synthesis. cardiff.ac.uk

Urea Formation: The amino group can be converted to a urea functionality through several methods. Reaction with an isocyanate is a direct and common method. commonorganicchemistry.com Alternatively, carbonyldiimidazole (CDI) or triphosgene (B27547) can be used as phosgene (B1210022) surrogates to facilitate urea formation. commonorganicchemistry.com Another approach involves the reaction of the amine with a carbamate (B1207046), such as 4-nitrophenyl-N-benzylcarbamate, followed by deprotection. bioorganic-chemistry.com A simple and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.org The reaction of an amine with O-phenyl chloroformate can also be used to generate a carbamate intermediate, which can then react with another amine to form a urea. researchgate.net

Reactivity of the Pyridine Nitrogen Atom: Salt Formation, N-Oxidation, and Quaternization

The nitrogen atom within the pyridine ring is basic and nucleophilic, allowing for salt formation, N-oxidation, and quaternization.

Salt Formation: As a basic site, the pyridine nitrogen readily reacts with acids to form salts. mdpi.comfrontiersin.org This property is often utilized to improve the solubility and bioavailability of pyridine-containing compounds. frontiersin.org

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents. 4-Aminopyridine N-oxide is a known compound. scbt.combiosynth.com The reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids is a method for synthesizing 4-aminopyridine. semanticscholar.orgresearchgate.net

Quaternization: The pyridine nitrogen can be alkylated to form quaternary ammonium (B1175870) salts. This reaction, known as the Menshutkin reaction, is typically an SN2 process where the tertiary amine reacts with an alkyl halide. mdpi.com Microwave-assisted synthesis can significantly accelerate this reaction. nih.gov The reaction of 4-aminopyridine with halogens and interhalogens can also lead to the formation of interesting pyridinium (B92312) species. acs.org

Strategic Functionalization of the Pyridine Ring via Directed Ortho Metalation or Cross-Couplings

To introduce substituents directly onto the pyridine ring, directed ortho metalation and cross-coupling reactions are powerful strategies.

Directed Ortho Metalation (DoM): DoM allows for the selective functionalization of the position ortho to a directing group. wikipedia.org The amino group, or more commonly a protected form like an amide, can act as a directing metalation group (DMG). wikipedia.orgacs.org The DMG coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For pyridines, a DMG is generally required for lithiation to occur, and lithium dialkylamides like LDA or LiTMP are often used as the base. uwindsor.ca The resulting aryllithium species can then react with various electrophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming new carbon-carbon bonds on the pyridine ring. rsc.orgacs.org These reactions typically require a halide or triflate on the pyridine ring to react with a boronic acid or ester in the presence of a palladium catalyst and a base. Rhodium-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines with alkynes and alkenes have also been developed. acs.org The regioselectivity of coupling reactions with diaminopyridine derivatives can sometimes be controlled by the presence or absence of a palladium catalyst. researchgate.net

Table of Reaction Types and Reagents

| Functional Group | Reaction Type | Typical Reagents/Conditions |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst or Coupling agent |

| Amidation | Amine, Coupling agent or High temperature | |

| Reduction to Alcohol | LiAlH₄ | |

| Reduction to Aldehyde | DIBAH (from ester), Ni-catalyst/silane (from thioester) | |

| C=C Double Bond | Conjugate Addition | Nucleophiles (e.g., Michael donors) |

| Cycloaddition | Dienes, Alkynes, Cyclopropenones | |

| Amino Group | Acylation | Acyl halides, Anhydrides (e.g., Acetic anhydride) |

| Sulfonamidation | Sulfonyl chlorides | |

| Urea Formation | Isocyanates, CDI, Triphosgene, Carbamates | |

| Pyridine Nitrogen | Salt Formation | Acids (e.g., HCl) |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | |

| Quaternization | Alkyl halides | |

| Pyridine Ring | Directed Ortho Metalation | Organolithium reagents (e.g., n-BuLi, LDA) |

| Cross-Coupling | Boronic acids/esters, Palladium catalyst, Base |

Applications of E 3 4 Aminopyridin 3 Yl Acrylic Acid As a Core Synthetic Building Block

Scaffold in the Construction of Diverse Heterocyclic Systems

The bifunctional nature of (E)-3-(4-aminopyridin-3-yl)acrylic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid derivative, makes it an ideal starting material for the synthesis of various heterocyclic compounds. The strategic positioning of these functional groups on the pyridine (B92270) core allows for a range of intramolecular and intermolecular cyclization reactions.

The amino group can readily participate in reactions with various electrophiles, while the acrylic acid moiety can undergo transformations such as esterification, amidation, and addition reactions. This dual reactivity enables the construction of fused ring systems and other complex heterocyclic architectures. For instance, the reaction of the amino group with a suitable reagent can be followed by an intramolecular cyclization involving the acrylic acid group, leading to the formation of novel polycyclic aromatic compounds. While direct examples of its use are still emerging in published literature, the fundamental principles of heterocyclic synthesis strongly support its potential as a valuable scaffold. The general strategies for synthesizing heterocycles often rely on precursors with multiple functional groups that can be selectively manipulated to build the desired ring system.

Monomer and Modifier in Polymer Science for Advanced Materials

In the realm of polymer science, this compound holds promise as both a monomer for the creation of novel polymers and as a modifying agent to impart specific functionalities to existing materials. The presence of the polymerizable acrylic acid group allows for its incorporation into polymer chains via various polymerization techniques. The resulting polymers would feature pendant aminopyridine units, which can introduce unique properties such as thermal stability, conductivity, and the ability to coordinate with metal ions.

While specific studies on the polymerization of this compound are not yet widely reported, the polymerization of related acrylic acid derivatives is a well-established field. The introduction of the aminopyridine functionality is anticipated to lead to materials with applications in areas such as specialty coatings, membranes, and electronic devices. Furthermore, this compound could be grafted onto the surface of other polymers to modify their surface properties, for example, to enhance their hydrophilicity or to introduce sites for further chemical reactions.

Precursor for the Development of Advanced Chemical Probes and Research Reagents

The inherent fluorescence of the aminopyridine core makes this compound a compelling precursor for the development of advanced chemical probes and research reagents. Aminopyridine derivatives are known to exhibit fluorescence, and their photophysical properties can be fine-tuned by modifying the substituents on the pyridine ring. nih.govsciforum.net The acrylic acid moiety of the title compound provides a convenient handle for attaching it to other molecules, such as biomolecules or targeting ligands, to create highly specific fluorescent probes.

These probes can be designed to respond to changes in their local environment, such as pH, polarity, or the presence of specific metal ions, resulting in a change in their fluorescence output. sciforum.netmdpi.comresearchgate.net This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various analytes. For example, a probe derived from this compound could be used to visualize the distribution of a particular enzyme in living cells or to monitor the concentration of a specific metal ion in an environmental sample. The synthesis of such probes would typically involve the coupling of the carboxylic acid group with an appropriate recognition element.

Table 1: Fluorescence Properties of Selected Aminopyridine Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Reference |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (t-butyl substituted amine) | 390 | 480 | 0.34 | nih.gov |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (benzyl substituted amine) | 390 | 480 | 0.44 | nih.gov |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (cyclohexyl substituted amine) | 390 | 480 | 0.31 | nih.gov |

| 2-Amino-3-cyanopyridine (B104079) derivatives | 350-437 (solvent dependent) | - | - | sciforum.net |

This table presents data for related aminopyridine compounds to illustrate the potential fluorescent properties of derivatives of this compound.

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks

The dual functionality of this compound makes it an excellent candidate for the design of ligands in coordination chemistry and for the construction of metal-organic frameworks (MOFs). The pyridine nitrogen and the amino group can act as coordination sites for metal ions, while the carboxylate group can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional structures.

The presence of the amino group can also play a crucial role in the synthesis of MOFs, sometimes enabling their formation in aqueous solutions at room temperature through a process known as biomimetic crystallization. nih.govnih.gov The ability to tune the structure and functionality of MOFs by carefully selecting the organic linker is a key aspect of their design. The use of this compound as a linker could lead to MOFs with interesting properties, such as porosity for gas storage and separation, catalytic activity, or luminescence. The specific coordination modes of this ligand would depend on the metal ion used and the reaction conditions, offering a rich field for structural exploration. The use of various carboxylic acid and nitrogen-containing linkers is a common strategy in the synthesis of MOFs with diverse topologies and properties. researchgate.net

Mechanistic Investigations of E 3 4 Aminopyridin 3 Yl Acrylic Acid and Its Analogs in Model Systems in Vitro Studies

In Vitro Enzymatic Interaction Profiling of (E)-3-(4-aminopyridin-3-yl)acrylic acid Derivatives

The aminopyridine scaffold is a well-established pharmacophore in the development of enzyme inhibitors. acs.orgrsc.org Its derivatives have been extensively studied for their ability to modulate the activity of various enzymes, particularly protein kinases and glycosidases.

Protein Kinases: Aminopyridine-based compounds have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. nih.gov For instance, a series of 2-aminopyridine (B139424) derivatives were developed as inhibitors of c-Jun N-terminal kinases (JNKs), demonstrating low nanomolar inhibitory potencies. nih.gov X-ray crystallography and biochemical screening revealed that these compounds bind to the ATP-binding site of the kinase. nih.gov Similarly, an aminopyridine scaffold was successfully utilized to develop inhibitors against Vaccinia-related kinases 1 and 2 (VRK1 and VRK2), with the most potent compound for VRK1 exhibiting an IC50 value of 150 nM. acs.org The binding mode involves key hydrogen bond interactions between the 2-aminopyridine core and the hinge region of the kinase. acs.org

α-Glucosidase: Derivatives of 3-aminopyridin-2(1H)-ones have been investigated for their α-glucosidase inhibitory activity. One study reported that 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridones displayed significant inhibitory action, with one compound showing an IC50 value of 3.66 mM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 13.88 mM). nih.gov Molecular docking studies suggest that these compounds bind to the active site of the enzyme, with the acidic linker and other substituents playing a crucial role in the binding affinity. nih.gov Another study on thiourea (B124793) derivatives of 3-aminopyridin-2(1H)-ones also demonstrated α-glucosidase inhibition, with the most active compounds having IC50 values in the millimolar range. nih.govmdpi.com

Interactive Table: α-Glucosidase Inhibition by Aminopyridine Analogs

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 Value (mM) | Reference Compound | Reference IC50 (mM) |

| 1,3,4-Thiadiazole derivatives of 3-aminopyridones | 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b) | α-glucosidase | 3.66 | Acarbose | 13.88 |

| Thiourea derivatives of 3-aminopyridin-2(1H)-ones | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | α-glucosidase | 9.77 | Acarbose | 11.96 |

| Thiourea derivatives of 3-aminopyridin-2(1H)-ones | 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | α-glucosidase | 12.94 | Acarbose | 11.96 |

The inhibitory potency and selectivity of aminopyridine derivatives are highly dependent on their substitution patterns. For protein kinase inhibitors, modifications on the aminopyridine core and its appended functionalities can significantly alter the binding affinity and selectivity profile. acs.orgnih.gov For example, in the development of MAP4K4 inhibitors, carboxylic acid-based intermediates of 2-aminopyridine derivatives were found to retain high inhibitory potency while mitigating the risk of time-dependent inhibition of CYP3A4. nih.gov

In the case of α-glucosidase inhibitors, the nature of the linker and substituents on the pyridone ring influences the inhibitory activity. nih.govnih.gov For instance, the presence of a butanoic acid linker or a benzoic acid fragment in 1,3,4-thiadiazole derivatives of 3-aminopyridones was found to enhance their binding affinity to the enzyme. nih.gov

Exploration of Molecular Interactions with Biological Macromolecules in Model Systems (e.g., DNA, RNA, Receptors in biochemical assays)

The aminopyridine moiety can also participate in interactions with nucleic acids. A study on pyridine-4-carbohydrazide Schiff base derivatives demonstrated their ability to bind to the minor groove of DNA. cmjpublishers.com The binding constants (Kb) for these interactions were in the range of 6.3 × 10⁴ to 7.4 × 10⁴ M⁻¹, indicating a moderate binding affinity. cmjpublishers.com The interactions were found to be spontaneous, as suggested by the negative Gibbs free energy values. cmjpublishers.com Computational docking studies have also been employed to predict the binding modes of such derivatives with DNA, highlighting the importance of the aromatic planar structure and specific substitution patterns for binding activity. cmjpublishers.com While direct studies on the interaction of this compound with DNA or RNA are not available, the presence of the planar aromatic pyridine (B92270) ring and the acrylic acid side chain suggests the potential for such interactions, likely through a combination of intercalation, groove binding, and electrostatic interactions.

Evaluation of Biological Activity in Defined In Vitro Cellular and Microbial Systems (e.g., antimicrobial activity against bacterial strains)

Several studies have reported the antimicrobial potential of aminopyridine derivatives. A series of newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives were evaluated for their antibacterial activity. nih.gov One of the compounds, 2c, exhibited high activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL. nih.gov Molecular docking studies suggested that this compound binds to the active site of bacterial enzymes. mdpi.com

Another study on 3-aminopyrazine-2-carboxamide (B1665363) derivatives, which are structurally related to aminopyridines, showed that alkyl and phenyl derivatives possessed antibacterial activity. nih.gov The most active compound against Mycobacterium tuberculosis H37Rv had a MIC of 12.5 µg/mL. nih.gov Furthermore, some diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates have demonstrated high antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi, at concentrations ranging from 10 to 1000 μg/mL. researchgate.net

Interactive Table: Antimicrobial Activity of Aminopyridine Analogs

| Compound Class | Specific Derivative Example | Target Microorganism | MIC (µg/mL) | Reference Compound |

| 2-Amino-3-cyanopyridine derivatives | Compound 2c | Staphylococcus aureus | 0.039 | Not specified |

| 2-Amino-3-cyanopyridine derivatives | Compound 2c | Bacillus subtilis | 0.039 | Not specified |

| 3-Aminopyrazine-2-carboxamide derivatives | Compound 17 | Mycobacterium tuberculosis H37Rv | 12.5 | Not specified |

| Diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates | Not specified | Escherichia coli | 10-1000 | Not specified |

| Diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates | Not specified | Bacillus subtilis | 10-1000 | Not specified |

| Diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates | Not specified | Staphylococcus aureus | 10-1000 | Not specified |

Future Perspectives and Emerging Research Avenues for E 3 4 Aminopyridin 3 Yl Acrylic Acid

Integration with High-Throughput Synthesis and Screening Methodologies

High-throughput experimentation (HTE) offers a paradigm shift from traditional, serial experimentation to a parallel approach, significantly accelerating the discovery and optimization of new compounds and reactions acs.org. The structure of (E)-3-(4-aminopyridin-3-yl)acrylic acid is highly amenable to HTE, allowing for the rapid generation of diverse chemical libraries.

Future research will likely focus on leveraging HTE to synthesize a vast array of derivatives. The carboxylic acid group can be converted into a variety of esters, amides, or other functional groups, while the amino group can be acylated, alkylated, or used in condensation reactions. These parallel synthesis efforts can be efficiently planned to explore a wide chemical space.

Once synthesized, these libraries of derivatives are ideal candidates for high-throughput screening (HTS) to identify compounds with desirable properties. For instance, screening for inhibitory activity against key biological targets, such as enzymes implicated in disease, is a promising avenue nih.gov. Methodologies like differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) can be employed to rapidly assess binding and inhibition nih.gov. Furthermore, HTS methods developed to detect covalent adducts with biological macromolecules, such as RNA, could uncover novel therapeutic agents or biological probes acs.org.

| Reaction Site | Reaction Type | Exemplary Reagents | Potential Derivative Class |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Array of alcohols (e.g., methanol, ethanol (B145695), benzyl alcohol) | Alkyl/Aryl Esters |

| Carboxylic Acid (-COOH) | Amidation | Library of primary/secondary amines | Amides |

| Amino Group (-NH₂) | Acylation | Various acyl chlorides or anhydrides | N-Acyl Derivatives |

| Amino Group (-NH₂) | Reductive Amination | Collection of aldehydes/ketones | N-Alkyl Derivatives |

| Pyridine (B92270) Ring | N-Oxidation | Oxidizing agents (e.g., m-CPBA) | Pyridine-N-oxides |

Exploration in Supramolecular Chemistry and Nanomaterials Science

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and π–π stacking mdpi.commdpi.com. The molecular structure of this compound makes it an exceptional candidate for the construction of programmed supramolecular architectures.

The compound possesses multiple hydrogen bond donor and acceptor sites: the carboxylic acid can form robust hydrogen-bonded synthons with the pyridine nitrogen of an adjacent molecule, a well-documented interaction in crystal engineering nih.gov. The amino group and the carbonyl oxygen provide additional sites for creating extended one-, two-, or three-dimensional networks mdpi.com. Furthermore, the aromatic pyridine ring can participate in π–π stacking interactions, which play a crucial role in stabilizing supramolecular assemblies mdpi.com. Future work could explore the co-crystallization of this molecule with other active pharmaceutical ingredients (APIs) to modify their physical properties in a controlled manner nih.gov.

In the realm of nanomaterials science, surface functionalization is key to tuning the properties and applications of nanoparticles. Acrylic acid and its polymers are widely used to coat nanomaterials, enhancing their stability, solubility, and providing functional handles for further modification nih.govresearchgate.net. This compound could be used to functionalize a variety of nanoparticles (e.g., silica, gold, silicon) via its acrylic acid moiety researchgate.netnih.gov. This would impart the nanoparticle surface with the specific chemical characteristics of the aminopyridine group, such as metal-binding capabilities, pH-responsiveness, and specific biological interactions.

| Functional Group | Potential Role in Supramolecular Chemistry | Potential Role in Nanomaterials Science |

|---|---|---|

| Carboxylic Acid (-COOH) | Strong hydrogen bond donor/acceptor (e.g., acid-pyridine synthon) nih.gov | Covalent attachment to nanoparticle surfaces researchgate.net |

| Pyridine Nitrogen | Hydrogen bond acceptor; Metal coordination site | Provides a site for metal ion binding on functionalized surfaces |

| Amino Group (-NH₂) | Hydrogen bond donor; Site for further derivatization | Introduces positive charge at low pH; Bio-conjugation handle |

| Aromatic Ring | π–π stacking interactions for stabilizing assemblies mdpi.com | Modulates electronic properties of the nanoparticle surface |

Development of Catalytic Applications Utilizing this compound Derivatives

Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis due to the ability of the nitrogen atom to act as a good Lewis base and bind to metal centers mdpi.com. The development of derivatives of this compound as ligands for catalysis is a promising research direction.

Derivatives where the aminopyridine core is preserved could act as bidentate or monodentate ligands for various transition metals. The resulting metal complexes could be explored as catalysts for a range of organic transformations, including cross-coupling reactions, hydroaminations, and oxidation/reduction processes researchgate.net. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be finely tuned by modifying substituents on the pyridine ring or the acrylic acid tail.

Moreover, the acrylic acid moiety provides a convenient anchor point for immobilizing these catalytic complexes onto solid supports, such as polymers or silica gel. This would lead to the development of heterogeneous catalysts, which are highly desirable for industrial applications due to their ease of separation from the reaction mixture and potential for recyclability.

| Derivative Type | Metal Center | Potential Catalytic Application | Rationale |

|---|---|---|---|

| Core structure as a ligand | Palladium (Pd), Rhodium (Rh) | Cross-coupling reactions (e.g., Suzuki, Heck) | Aminopyridine moiety can stabilize catalytically active metal centers. |

| Chiral amides from the acrylic acid | Ruthenium (Ru), Iridium (Ir) | Asymmetric hydrogenation | Introduction of chirality for enantioselective transformations. |

| Polymer-supported derivatives | Various | Heterogeneous catalysis | Acrylic acid group allows for immobilization on a solid support. |

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

While standard techniques such as NMR, FT-IR, and mass spectrometry are essential for the basic characterization of this compound and its derivatives nih.gov, advanced spectroscopic methods will be crucial for understanding their dynamic behavior and interactions.

To study the kinetics and mechanisms of supramolecular self-assembly, techniques like variable-temperature NMR spectroscopy can provide insights into the thermodynamics and dynamics of hydrogen bond formation and breaking. For investigating the behavior of this molecule at interfaces, such as on the surface of functionalized nanomaterials, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy will be indispensable.

In the context of catalysis, time-resolved spectroscopic methods (e.g., transient absorption spectroscopy) could be used to observe short-lived intermediates in catalytic cycles involving metal complexes of these ligands. Furthermore, understanding the non-covalent interactions that govern crystal packing and molecular recognition can be achieved through detailed analysis of X-ray diffraction data, including Hirshfeld surface analysis, which quantifies intermolecular contacts researchgate.netnih.gov.

| Technique | Research Question | Expected Outcome |

|---|---|---|

| Variable-Temperature NMR | What are the dynamics of supramolecular assembly? | Thermodynamic parameters (ΔH, ΔS) of association/dissociation. |

| X-ray Photoelectron Spectroscopy (XPS) | Is the molecule successfully grafted onto a nanoparticle surface? | Confirmation of covalent attachment and surface chemical composition researchgate.net. |

| Surface Plasmon Resonance (SPR) | What are the binding kinetics to a biological target? | Association/dissociation rate constants (kₐ, kₔ) and affinity (Kₐ) nih.gov. |

| Hirshfeld Surface Analysis | What are the dominant intermolecular interactions in the crystal structure? | Quantitative breakdown of contacts (e.g., H···H, O···H, C···H) researchgate.net. |

Predictive Modeling for Targeted Synthesis and Applications

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research, enabling the rational design of molecules with specific functions and properties. These in silico methods can guide synthetic efforts, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to predict the stable conformations of this compound and its derivatives, as well as to model their interactions in supramolecular assemblies researchgate.net. Calculations of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) surfaces can provide deep insights into the molecule's reactivity and the nature of its non-covalent interactions mdpi.comnih.gov.

For biological applications, molecular docking simulations can predict how derivatives might bind to the active site of a target protein or enzyme. This allows for the pre-screening of virtual libraries of compounds to prioritize the synthesis of those with the highest predicted binding affinity nih.gov. Following the synthesis and testing of an initial set of compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These statistical models correlate structural features of the molecules with their observed biological activity, enabling the prediction of the activity of new, yet-to-be-synthesized derivatives.

| Modeling Technique | Specific Application | Goal |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, calculation of electronic properties (HOMO/LUMO) nih.gov. | Predict molecular stability, reactivity, and spectroscopic properties. |

| Molecular Docking | Simulate binding of derivatives to a target enzyme's active site nih.gov. | Prioritize synthesis of compounds with high predicted binding affinity. |

| Molecular Dynamics (MD) | Simulate the behavior of supramolecular assemblies or ligand-protein complexes over time. | Assess the stability and dynamics of complex systems. |

| QSAR Modeling | Correlate structural descriptors of derivatives with measured biological activity. | Predict the activity of novel derivatives to guide future synthesis. |

Q & A

Basic Research Questions

Q. What are the common synthesis methods for (E)-3-(4-aminopyridin-3-yl)acrylic acid, and what factors influence yield and purity?

- Methodology : The compound can be synthesized via a Knoevenagel condensation reaction between 4-aminopyridine-3-carbaldehyde and malonic acid in pyridine under reflux. Key factors include:

- Reaction temperature : Optimal yields (e.g., 97.9%) are achieved at reflux conditions (~115°C) .

- Solvent choice : Pyridine acts as both solvent and catalyst, promoting enolate formation .

- Acidification : Post-reaction ice-cooling and HCl addition precipitate the product, with recrystallization in water enhancing purity .

- Data Table :

| Starting Materials | Catalyst/Solvent | Reaction Time | Yield | Purity (Post-Recrystallization) |

|---|---|---|---|---|

| 4-Aminopyridine-3-carbaldehyde + Malonic acid | Pyridine | 3 hours | 97.9% | >99% (HPLC) |

Q. Which techniques are critical for structural characterization of this compound?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Determines molecular geometry (e.g., E-configuration, torsion angles) and hydrogen-bonding networks .

- NMR spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 8.5–7.5 ppm, carboxylic acid proton at δ 12.1 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 179.15) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology :

- Drug design : Acts as a precursor for β-amino acids (e.g., 3-amino-3-(pyridin-4-yl)propanoic acid) with potential antimicrobial and anticancer activity .

- Enzyme inhibition : The pyridine and acrylic acid moieties enable interactions with inflammatory enzymes (e.g., COX-2) .

Advanced Research Questions

Q. How do supramolecular interactions influence the crystal packing of this compound?

- Methodology :

- Hydrogen bonding : O–H···N interactions form 1D chains along the [101] direction .

- π–π stacking : Pyridine and acrylic acid moieties engage in face-to-face stacking (distance: 3.5–3.8 Å), stabilizing 3D networks .

- C–H···O interactions : Contribute to interchain connectivity (R₂²(14) motifs) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactivity)?

- Methodology :

- Structure-activity relationship (SAR) studies : Compare derivatives with substituent variations (e.g., halogenation at pyridine C5) to identify critical functional groups .

- Alternative assays : Validate antimicrobial activity via broth microdilution (MIC) and time-kill assays to rule out false positives from agar diffusion .

Q. What experimental phasing challenges arise in crystallographic studies of this compound?

- Methodology :

- Heavy atom incorporation : Use iodide salts (e.g., 4-(2-carboxyvinyl)pyridinium iodide) for anomalous dispersion .

- Software tools : SHELXC/D/E pipelines enable robust phasing, even with weak anomalous signals .

Q. What methodological challenges occur during scale-up synthesis, and how are they addressed?

- Methodology :

- Byproduct formation : Optimize stoichiometry (e.g., 1:1 aldehyde-to-malonic acid ratio) to minimize decarboxylation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates .

Q. How does this compound function in coordination chemistry?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.